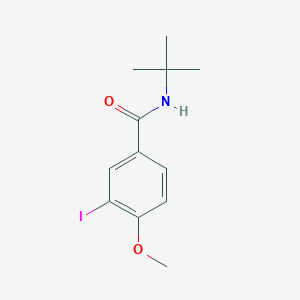![molecular formula C12H15F3N2O3S B324991 N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B324991.png)
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C12H15F3N2O3S and a molecular weight of 324.32 g/mol This compound is known for its unique structural features, which include a trifluoroacetamide group and a diethylamino sulfonyl phenyl group
Méthodes De Préparation
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-aminobenzenesulfonyl chloride with diethylamine under controlled conditions to form the diethylamino sulfonyl phenyl intermediate.
Introduction of the trifluoroacetamide group: The intermediate is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to introduce the trifluoroacetamide group, resulting in the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetamide group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparaison Avec Des Composés Similaires
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide can be compared with other similar compounds, such as:
N-{4-[(dimethylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide: This compound has a similar structure but with dimethylamino instead of diethylamino groups, leading to different chemical properties and reactivity.
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2,2-difluoroacetamide: This compound has two fluorine atoms instead of three, which affects its stability and reactivity.
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2,2-trichloroacetamide: This compound has chlorine atoms instead of fluorine, resulting in different chemical behavior and applications.
Propriétés
Formule moléculaire |
C12H15F3N2O3S |
|---|---|
Poids moléculaire |
324.32 g/mol |
Nom IUPAC |
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H15F3N2O3S/c1-3-17(4-2)21(19,20)10-7-5-9(6-8-10)16-11(18)12(13,14)15/h5-8H,3-4H2,1-2H3,(H,16,18) |
Clé InChI |
UTRLGWRULBAZCC-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2E)-3-(1-naphthyl)-2-propenoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B324908.png)
![1-[(2E)-3-(1-naphthyl)-2-propenoyl]indoline](/img/structure/B324909.png)
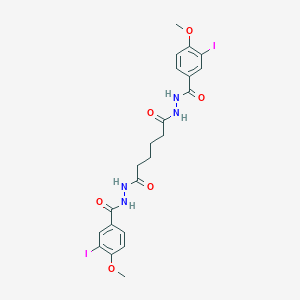
![METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B324916.png)
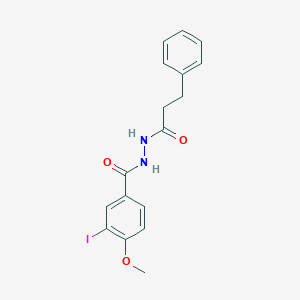
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide](/img/structure/B324921.png)
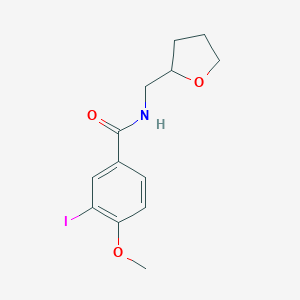

![3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B324928.png)
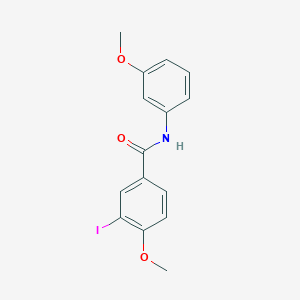
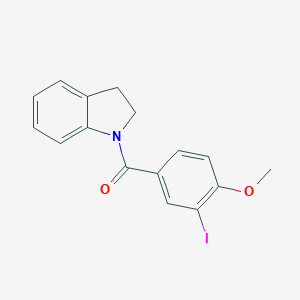
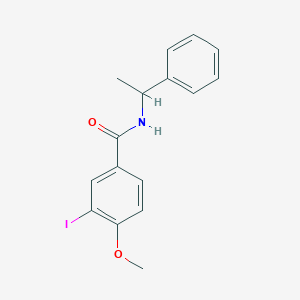
![2-[(3-Iodo-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B324932.png)
